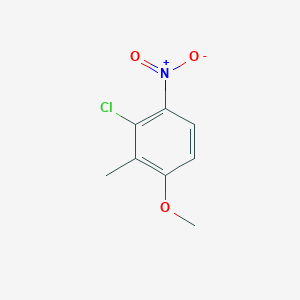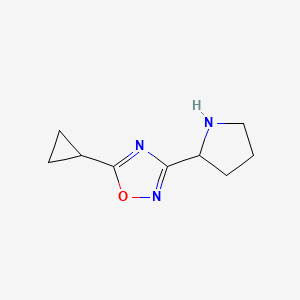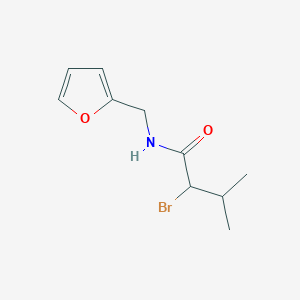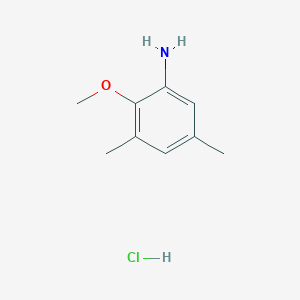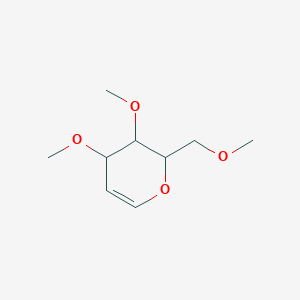![molecular formula C14H12ClN3 B12316042 N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of the 4-chlorophenyl group and the amine functionality at specific positions on the indazole ring imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine typically involves the reaction of 4-chlorobenzylamine with an indazole derivative under specific conditions. One common method includes:
Starting Materials: 4-chlorobenzylamine and 1H-indazole-6-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.
Procedure: The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[(4-chlorophenyl)methyl]-1H-indazol-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-[(4-substituted phenyl)methyl]-1H-indazol-6-amine.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-chlorophenyl)methyl]cyclopentanamine
- 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole
Uniqueness
N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine is unique due to its specific indazole structure and the presence of the 4-chlorophenyl group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
Molekularformel |
C14H12ClN3 |
|---|---|
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine |
InChI |
InChI=1S/C14H12ClN3/c15-12-4-1-10(2-5-12)8-16-13-6-3-11-9-17-18-14(11)7-13/h1-7,9,16H,8H2,(H,17,18) |
InChI-Schlüssel |
AXIXBQVTLFGRLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)C=NN3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


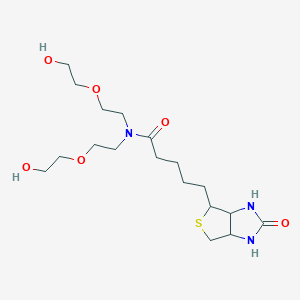
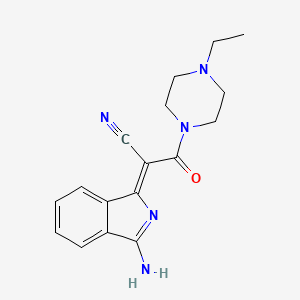
![1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12315972.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid](/img/structure/B12315974.png)
![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)
![Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate](/img/structure/B12315984.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)
![Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis](/img/structure/B12315996.png)
